molecular formula C12H12F2O B175172 4-(3,5-Difluorophenyl)cyclohexanone CAS No. 156265-95-1

4-(3,5-Difluorophenyl)cyclohexanone

Cat. No.: B175172
CAS No.: 156265-95-1
M. Wt: 210.22 g/mol
InChI Key: LHELOYUWBUCWBE-UHFFFAOYSA-N
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Description

4-(3,5-Difluorophenyl)cyclohexanone is a chemical compound with the molecular formula C12H12F2O. It is characterized by the presence of a cyclohexanone ring substituted with a 3,5-difluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Difluorophenyl)cyclohexanone typically involves the reaction of 3,5-difluorobenzene with cyclohexanone under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride derivative of cyclohexanone reacts with 3,5-difluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Difluorophenyl)cyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3,5-Difluorophenyl)cyclohexanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,5-Difluorophenyl)cyclohexanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit certain enzymes involved in metabolic pathways, thereby modulating biological processes. Additionally, it can bind to receptors, altering their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Difluorophenyl)cyclohexan-1-one
  • 4-(3,5-Difluorophenyl)-4-(dimethylamino)cyclohexan-1-one
  • 3,5-Difluoroacetophenone

Comparison

Compared to similar compounds, 4-(3,5-Difluorophenyl)cyclohexanone is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of two fluorine atoms at the 3 and 5 positions enhances its stability and lipophilicity, making it a valuable compound for medicinal chemistry applications .

Properties

IUPAC Name

4-(3,5-difluorophenyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O/c13-10-5-9(6-11(14)7-10)8-1-3-12(15)4-2-8/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHELOYUWBUCWBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591002
Record name 4-(3,5-Difluorophenyl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156265-95-1
Record name 4-(3,5-Difluorophenyl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Grignard reagent was prepared from 50.0 g (259 mmol) of 3,5-difluorobromobenzene and 6.32 g (260 mmol) of dried magnesium in 350 ml of THF, and cooled down to 0° C. Solution of 40.6 g (260 mmol) of a commercially available cyclohexanedionemonoethylene ketal in 300 ml of THF was added dropwise thereto. After finishing of the dropping, the reaction product was warmed up to room temperature and stirred for 3 hours. The reaction product was added to 500 ml of 6N hydrochloric acid, the product was extracted with toluene, washed with saturated aqueous sodium bicarbonate solution and water, dried over magnesium sulfate, and the solvent was distilled off. To the residue was added 100 ml of toluene and 5 g of p-toluene sulfonic acid (hereinafter abbreviated to PTS) and refluxed for 5 hours with the water formed by the reaction being removed by a Dean and Stark. Subsequently, 2 g of ethylene glycol was added and refluxed for 2 hours. To the reaction product was added 200 ml of water, the organic layer was washed with saturated aqueous sodium bicarbonate solution and water in turn, dried over magnesium sulfate, and then the solvent was distilled off. The residue was purified by column chromatography treatment using toluene/ethyl acetate (4/1) as eluent, and then subjected to hydrogenation in ethanol using 2.02 g of 5% Pd/C as catalyst. After termination of the reaction, the catalyst was filtered off, and the ethanol was distilled off. After the concentrated product thus obtained was refluxed in 150 ml of formic acid for 3 hours, 400 ml of water was added to the reaction product, the product was extracted with toluene, the extract was washed with saturated aqueous sodium bicarbonate solution and water in turn, the toluene layer was dried over magnesium sulfate, and then the toluene was distilled off to obtain 20.2 g (96.1 mmol) of 4-(3,5-difluorophenyl)cyclohexanone. Yield of this product from 3,5-difluorobromobenzene was 37.1%.
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50 g
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Synthesis routes and methods II

Procedure details

To 50 ml of toluene was added 31 g (0.12 mol) of 4-(3,5-difluorophenyl)cyclohexanone monoethylene ketal obtained above and 76 g (1.7 mol) of formic acid, and the mixture was refluxed for 4 hours. The reaction solution was successively with water, a saturated aqueous sodium carbonate and water, dried over magnesium sulfate, and then the solvent was distilled off to afford 26 g of 4-(3,5-difluorophenyl)cyclohexanone.
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Synthesis routes and methods III

Procedure details

To Grignard reagent prepared from 3,5-difluorobromobenzene 100 g (518 mmol) and magnesium in dried THF 300 ml at room temperature, a THF (300 ml) solution of cyclohexanedione monoethyleneketal 74.6 g (517 mmol) was added dropwise at room temperature, and the mixture was stirred for 3 hours at room temperature. The reactant was added to one liter of 2N-hydrochloric acid, and the product was extracted with diethylether. The extract was washed with water, a saturated sodium bicarbonate aqueous solution, and then water, and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. To the residue, para-toluene sulfonic acid 5 g and toluene 800 ml were added. The mixture was refluxed with heating while removing water formed with Dien-Stark. The reactant was washed with water, a saturated sodium bicarbonate aqueous solution, and then water, and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (eluent: heptane/ethyl acetate=3/1). Such obtained purified material was hydrogenated in the presence of 5% palladium carbon 5 g as a catalyst in ethanol 500 ml. The catalyst was filtered off, the solvent was distilled off under reduced pressure, formic acid 40 g and toluene 300 ml were added to the residue, and the mixture was refluxed for 3 hours. After cooling, water 500 ml was added to the reactant, and the organic layer was fractionated, washed with water, a saturated sodium bicarbonate aqueous solution, and then water, and dried over anhydrous magnesium sulfate, and the solvent was distilled off. The residue was purified by silica gel column chromatography (eluent: heptane/ethyl acetate=3/1) to obtain 4-(3,5-difluorophenyl)cyclohexanone 29.4 g (140 mmol). The yield was 27.0% from 3,5-difluorobromobenzene.
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